5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole, commonly known as CMOX, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a five-membered ring containing a nitrogen atom, a chlorine atom, and four carbon atoms. CMOX has a wide range of applications in organic synthesis, drug synthesis, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole possess significant antimicrobial properties. These compounds have been synthesized and characterized, showing considerable antibacterial and antifungal activities against various strains. For instance, specific derivatives have shown significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010), (Prasanna Kumar et al., 2013).
Fluorescence and Optical Properties
The fluorescence properties of oxadiazole derivatives, including 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole, have been systematically investigated. These compounds have shown potential for application in fluorescent materials due to their desirable emission spectra (Li et al., 2017), highlighting their utility in materials science and optical applications.
Corrosion Inhibition
Research has also identified 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole derivatives as effective corrosion inhibitors, particularly for mild steel in acidic media. These inhibitors operate through adsorption, significantly reducing corrosion rates and demonstrating high efficiency in sulfuric acid media (Bouklah et al., 2006).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing 5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole have shown promising nematocidal activity against Bursaphelenchus xylophilus. These compounds have outperformed commercial nematicides in some instances, indicating potential agricultural applications (Liu et al., 2022).
properties
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVKCTVTHWSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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